Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate
Description
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate (CAS: 99573-17-8) is a multifunctional aromatic ester with the molecular formula C₁₅H₁₂BrNO₅. It features a benzyloxy group at position 3, a bromine atom at position 4, a nitro group at position 2, and a methyl ester at the carboxylate position. This compound is commercially available with a purity of 95% and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents . Its benzyloxy group provides steric bulk, influencing regioselectivity in further functionalization.
Properties
IUPAC Name |
methyl 4-bromo-2-nitro-3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-15(18)11-7-8-12(16)14(13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHUUOOTDGISFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-(benzyloxy)benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Methyl 3-(benzyloxy)-4-bromo-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
The following table compares Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate with analogous compounds, highlighting substituent differences and their implications:
Key Observations:
Substituent Reactivity: The benzylamino group in Methyl 4-(benzylamino)-3-nitrobenzoate introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the benzyloxy group in the target compound . Methoxy groups (e.g., in Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) reduce electrophilicity at the aromatic ring compared to nitro or bromo substituents, directing reactivity toward milder conditions .
Ester Group Impact :
- Ethyl esters (e.g., Ethyl 3-bromo-4-methoxybenzoate) exhibit higher lipophilicity than methyl esters, favoring applications in hydrophobic matrices like polymer coatings .
Positional Effects :
Market and Production Trends
Methyl 4-bromo-2-nitrobenzoate (lacking the benzyloxy group) is produced at scale, with global capacity projected to grow at 4.2% annually from 2025–2030 .
Biological Activity
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a benzyloxy group, a bromine atom, and a nitro group attached to a benzoate ester. The unique arrangement of these functional groups contributes to its reactivity and potential biological effects.
This compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating specific pathways. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to altered biological activity.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Apoptosis Induction | Induces cell death in cancer cell lines | |
| Enzyme Interaction | Potential interactions with specific enzymes | |
| Antimicrobial Properties | Investigated for antimicrobial effects |
Apoptotic Pathway Activation
A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing the expression of genes associated with the M phase of the cell cycle in various cancer cell lines. This suggests a targeted mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
Preliminary investigations have shown that compounds structurally similar to this compound possess notable antimicrobial properties. These findings open avenues for exploring its use in treating infections or as part of combination therapies.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other nitrobenzoate derivatives:
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
